molecular formula C20H13BrFN3O2S B2553708 N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207037-60-2

N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2553708
CAS No.: 1207037-60-2
M. Wt: 458.31
InChI Key: VXBUOLIZRIXPBP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C20H13BrFN3O2S and its molecular weight is 458.31. The purity is usually 95%.
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Biological Activity

N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a thienopyrimidine core, which is known for its diverse biological activities. Its molecular formula is C22H18BrFN3O3SC_{22}H_{18}BrF_{N_3}O_3S with a molecular weight of approximately 423.5 g/mol. The presence of bromine and fluorine substituents enhances its pharmacological profile.

PropertyValue
Molecular FormulaC22H18BrF3N3O3S
Molecular Weight423.5 g/mol
StructureThienopyrimidine derivative

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives of thiazol-2-yl compounds demonstrated significant activity against various bacterial strains, both Gram-positive and Gram-negative, using methods such as the turbidimetric method for evaluation .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays against several cancer cell lines. Notably, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation by targeting key signaling pathways:

  • VEGFR-2 Inhibition : Compounds have been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
  • AKT Pathway : Inhibition of the AKT signaling pathway has been observed, leading to apoptosis in cancer cells .

Case Studies

  • Study on Anticancer Activity : In a study evaluating fused thiophene derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against liver cell carcinoma, indicating strong antiproliferative effects .
    CompoundIC50 (μM)Target
    3b3.105VEGFR-2
    4c0.075AKT
  • Mechanistic Insights : Further mechanistic evaluations revealed that these compounds induced S phase cell cycle arrest followed by caspase-3-mediated apoptosis, providing insight into their mode of action .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and its target proteins. These studies indicate that the compound fits well within the active sites of VEGFR-2 and AKT, suggesting a potential for high affinity and specificity .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrFN3O2S/c21-13-3-7-15(8-4-13)24-17(26)9-25-11-23-18-16(10-28-19(18)20(25)27)12-1-5-14(22)6-2-12/h1-8,10-11H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBUOLIZRIXPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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